EPZ011989 hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

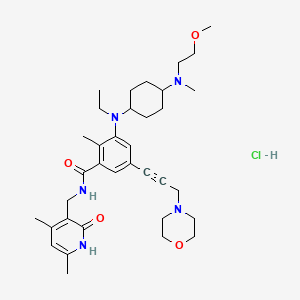

N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-3-[ethyl-[4-[2-methoxyethyl(methyl)amino]cyclohexyl]amino]-2-methyl-5-(3-morpholin-4-ylprop-1-ynyl)benzamide;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H51N5O4.ClH/c1-7-40(30-12-10-29(11-13-30)38(5)15-18-43-6)33-23-28(9-8-14-39-16-19-44-20-17-39)22-31(27(33)4)34(41)36-24-32-25(2)21-26(3)37-35(32)42;/h21-23,29-30H,7,10-20,24H2,1-6H3,(H,36,41)(H,37,42);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHRBDVKQGXCMQN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C1CCC(CC1)N(C)CCOC)C2=CC(=CC(=C2C)C(=O)NCC3=C(C=C(NC3=O)C)C)C#CCN4CCOCC4.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H52ClN5O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

642.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of EPZ011989 Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

EPZ011989 hydrochloride is a potent, selective, and orally bioavailable small molecule inhibitor of the Enhancer of Zeste Homolog 2 (EZH2), a histone methyltransferase.[1][2] Its mechanism of action centers on the competitive inhibition of the S-adenosyl-L-methionine (SAM) binding site of EZH2, leading to a downstream reduction in histone H3 lysine 27 (H3K27) methylation. This epigenetic modification plays a crucial role in the regulation of gene expression, and its dysregulation is implicated in the pathogenesis of various cancers, particularly B-cell lymphomas.[1] This guide provides a comprehensive overview of the molecular mechanism of EPZ011989, supported by quantitative data, detailed experimental protocols, and visual diagrams of the relevant signaling pathways.

Core Mechanism of Action: EZH2 Inhibition

EPZ011989 acts as a highly potent inhibitor of both wild-type and mutant forms of EZH2.[1][3] EZH2 is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), which is responsible for the mono-, di-, and trimethylation of H3K27.[1] By binding to the SAM pocket of EZH2, EPZ011989 prevents the transfer of a methyl group from SAM to the histone tail. This inhibition is highly specific, with significantly less activity against other histone methyltransferases.[1][4]

The hyper-trimethylation of H3K27 (H3K27me3) is a repressive epigenetic mark that leads to the silencing of target genes, including tumor suppressor genes that control cell proliferation and differentiation.[1] By inhibiting EZH2, EPZ011989 effectively reduces global H3K27me3 levels, leading to the reactivation of these silenced genes and subsequent anti-tumor effects.[1][5]

Signaling Pathway Diagram

Caption: Mechanism of EZH2 inhibition by EPZ011989.

Quantitative Data Summary

The potency and selectivity of EPZ011989 have been characterized through various in vitro and cellular assays. The following table summarizes key quantitative data.

| Parameter | Value | Cell Line/Assay Condition | Reference |

| Ki (EZH2, mutant & wild-type) | <3 nM | Cell-free enzyme assay | [1][3][6] |

| Selectivity over EZH1 | >15-fold | Cell-free enzyme assay | [1][3][4] |

| Selectivity over other HMTs | >3000-fold | Panel of 20 other histone methyltransferases | [1][3][4] |

| IC50 (H3K27 methylation) | <100 nM | WSU-DLCL2 (Y641F mutant) human lymphoma cells | [1][3] |

| Lowest Cytotoxic Concentration (LCC) | 208 nM | WSU-DLCL2 cells | [1][6] |

Experimental Protocols

EZH2 Inhibition Assay (Cell-Free)

This assay quantifies the ability of EPZ011989 to inhibit the enzymatic activity of purified EZH2.

Protocol:

-

Reaction Mixture Preparation: Prepare a reaction buffer containing Tris-HCl, DTT, and MgCl2.

-

Enzyme and Substrate Addition: Add purified recombinant PRC2 complex and a histone H3-derived peptide substrate to the reaction buffer.

-

Inhibitor Incubation: Add varying concentrations of EPZ011989 (or vehicle control) to the reaction mixture and incubate for a pre-determined time at room temperature to allow for inhibitor binding.

-

Reaction Initiation: Initiate the methyltransferase reaction by adding 3H-labeled S-adenosyl-L-methionine (3H-SAM).

-

Reaction Incubation: Incubate the reaction at 30°C for 1 hour.

-

Reaction Termination: Stop the reaction by adding trichloroacetic acid (TCA).

-

Measurement: Transfer the reaction mixture to a filter plate to capture the radiolabeled peptide. Wash the plate to remove unincorporated 3H-SAM. Measure the incorporated radioactivity using a scintillation counter.

-

Data Analysis: Calculate the percentage of inhibition at each EPZ011989 concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve. The Ki is then calculated using the Cheng-Prusoff equation.

Cellular H3K27 Methylation Assay

This enzyme-linked immunosorbent assay (ELISA) measures the levels of H3K27me3 in cells treated with EPZ011989.[1]

Protocol:

-

Cell Culture and Treatment: Plate cells (e.g., WSU-DLCL2) in a 96-well plate and allow them to adhere overnight. Treat the cells with a serial dilution of EPZ011989 for 72-96 hours.

-

Histone Extraction: Lyse the cells and extract histones using an acid extraction method.

-

ELISA Plate Coating: Coat a high-binding 96-well plate with the extracted histones overnight at 4°C.

-

Blocking: Wash the plate and block non-specific binding sites with a blocking buffer (e.g., BSA in PBS).

-

Primary Antibody Incubation: Add a primary antibody specific for H3K27me3 and incubate for 1-2 hours at room temperature.

-

Secondary Antibody Incubation: Wash the plate and add a horseradish peroxidase (HRP)-conjugated secondary antibody. Incubate for 1 hour at room temperature.

-

Detection: Wash the plate and add a colorimetric HRP substrate (e.g., TMB). Stop the reaction with a stop solution.

-

Data Acquisition: Measure the absorbance at a specific wavelength (e.g., 450 nm) using a plate reader.

-

Data Analysis: Normalize the H3K27me3 signal to the total histone H3 signal (determined in a parallel ELISA). Calculate the IC50 value for the reduction of H3K27 methylation.

Cell Proliferation and Viability Assay

This assay assesses the long-term effect of EPZ011989 on cancer cell growth.[3]

Protocol:

-

Cell Plating: Seed cells in a 96-well plate at a low density.

-

Compound Treatment: Add increasing concentrations of EPZ011989 to the wells.

-

Incubation: Incubate the cells for an extended period (e.g., 7-11 days), changing the media with fresh compound every 3-4 days.[3][6]

-

Viability Measurement: At the end of the incubation period, determine the number of viable cells using a suitable method, such as the Guava ViaCount assay or a resazurin-based assay.[3]

-

Data Analysis: Plot the viable cell number against the EPZ011989 concentration to determine the Lowest Cytotoxic Concentration (LCC), which is the lowest concentration that results in a significant reduction in cell proliferation.

Mechanisms of Resistance

While potent, resistance to EZH2 inhibitors like EPZ011989 can emerge through several mechanisms:

-

Activation of Pro-Survival Signaling Pathways: Upregulation of pathways such as the PI3K/AKT and MAPK pathways can confer resistance by promoting cell survival and proliferation, thereby bypassing the effects of EZH2 inhibition.[7]

-

Acquired Mutations in EZH2: Mutations in the EZH2 gene can arise that prevent the binding of the inhibitor to its target protein, rendering the drug ineffective.[7]

-

Induction of Autophagy: In some contexts, EZH2 inhibition can induce autophagy as a survival mechanism, allowing cancer cells to withstand the effects of the drug.[5]

Resistance Mechanisms Workflow

Caption: Potential mechanisms of resistance to EPZ011989.

In Vivo Activity

EPZ011989 has demonstrated significant anti-tumor activity in preclinical in vivo models. In mouse xenograft models of human B-cell lymphoma, oral administration of EPZ011989 led to robust tumor growth inhibition.[1][2] The compound is orally bioavailable and exhibits metabolic stability, making it a valuable tool for in vivo studies.[1][3] Furthermore, studies have shown that EPZ011989 can prolong the time to event in pediatric malignant rhabdoid tumor models, both as a single agent and in combination with standard-of-care cytotoxic agents.[8][9]

Conclusion

This compound is a well-characterized, potent, and selective inhibitor of EZH2 with a clear mechanism of action. Its ability to reduce H3K27 methylation and induce anti-proliferative effects in cancer cells has been robustly demonstrated in both in vitro and in vivo settings. This technical guide provides a foundational understanding of its core mechanism, supported by quantitative data and detailed experimental protocols, to aid researchers and drug development professionals in the continued exploration of EZH2-targeted therapies. Understanding the potential mechanisms of resistance will be crucial for the development of effective combination strategies and next-generation inhibitors.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. EPZ011989, A Potent, Orally-Available EZH2 Inhibitor with Robust in Vivo Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. selleckchem.com [selleckchem.com]

- 4. EPZ011989 | Histone Methyltransferase | TargetMol [targetmol.com]

- 5. researchgate.net [researchgate.net]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Mechanisms of resistance to EZH2 inhibitors in diffuse large B-cell lymphomas - PMC [pmc.ncbi.nlm.nih.gov]

- 8. In vivo evaluation of the EZH2 inhibitor (EPZ011989) alone or in combination with standard of care cytotoxic agents against pediatric malignant rhabdoid tumor preclinical models-A report from the Pediatric Preclinical Testing Consortium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. In vivo evaluation of the EZH2 inhibitor (EPZ011989) alone or in combination with standard of care cytotoxic agents against pediatric malignant rhabdoid tumor preclinical models - A report from the Pediatric Preclinical Testing Consortium - PMC [pmc.ncbi.nlm.nih.gov]

The Core Mechanism of EZH2 Inhibition by EPZ011989 Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the EZH2 inhibition pathway mediated by EPZ011989 hydrochloride. It is designed to offer a comprehensive resource for researchers, scientists, and professionals involved in drug development, detailing the compound's mechanism of action, cellular effects, and preclinical efficacy. This document summarizes key quantitative data, outlines experimental methodologies, and provides visual representations of the relevant biological pathways and experimental workflows.

Introduction to EPZ011989 and its Target: EZH2

Enhancer of zeste homolog 2 (EZH2) is a histone methyltransferase and the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2).[1] PRC2 plays a critical role in epigenetic regulation by catalyzing the trimethylation of histone H3 at lysine 27 (H3K27me3), a mark associated with transcriptional repression.[1] Dysregulation of EZH2 activity, through mutation or overexpression, is implicated in the pathogenesis of various cancers, including B-cell lymphomas.[2]

EPZ011989 is a potent, selective, and orally bioavailable small molecule inhibitor of EZH2.[3][4] It has been developed as a chemical probe to investigate the therapeutic potential of targeting EZH2 in cancer. This guide will delve into the specifics of its inhibitory action and the downstream consequences for cancer cells.

Mechanism of Action

EPZ011989 functions as a competitive inhibitor of S-adenosyl-L-methionine (SAM), the methyl donor for the histone methylation reaction catalyzed by EZH2. By binding to the SAM-binding pocket of EZH2, EPZ011989 prevents the transfer of a methyl group to histone H3 at lysine 27. This leads to a global reduction in H3K27me3 levels, thereby reversing the aberrant gene silencing associated with EZH2 hyperactivity.

Signaling Pathway of EZH2 Inhibition by EPZ011989

Caption: EZH2 Inhibition Pathway by EPZ011989.

Quantitative Data and Efficacy

EPZ011989 exhibits high potency and selectivity for EZH2. The following tables summarize the key quantitative data from biochemical and cellular assays.

Table 1: Biochemical Potency and Selectivity of EPZ011989

| Target | Assay Type | Value | Selectivity vs EZH2 |

| EZH2 (Wild-Type & Mutant) | Ki | <3 nM[2][3] | - |

| EZH1 | Ki | 103 nM[2] | >15-fold[2] |

| Other Histone Methyltransferases (20 tested) | Ki | - | >3000-fold[2] |

Table 2: Cellular Activity of EPZ011989

| Cell Line | EZH2 Status | Assay | Metric | Value |

| WSU-DLCL2 | Y641F Mutant | H3K27 Methylation | IC50 | <100 nM[1][2] |

| WSU-DLCL2 | Y641F Mutant | Proliferation | Lowest Cytotoxic Concentration (LCC) | 208 nM[1] |

| Kasumi-1, MOLM-13, MV4-11 | Wild-Type | H3K27me3 Inhibition | Concentration | 0.625 µM (after 4 days)[2] |

Experimental Protocols

Detailed experimental protocols are crucial for the replication and extension of scientific findings. Below are methodologies for key experiments cited in the study of EPZ011989.

Biochemical EZH2 Inhibition Assay (General Protocol)

A definitive, step-by-step protocol for the biochemical assay with EPZ011989 is often proprietary or detailed in the supplementary materials of publications, which were not accessible. However, a general procedure for an EZH2 biochemical assay is as follows:

-

Reagents: Recombinant human PRC2 complex (containing EZH2, EED, SUZ12, AEBP2, and RBAP48), S-adenosyl-L-[methyl-3H]-methionine ([3H]-SAM), histone H3 substrate (peptide or full-length), EPZ011989, assay buffer (e.g., Tris-HCl, DTT, MgCl2), and scintillation cocktail.

-

Procedure: a. Prepare a reaction mixture containing the PRC2 complex and histone H3 substrate in the assay buffer. b. Add varying concentrations of EPZ011989 or DMSO (vehicle control) to the reaction mixture and incubate for a specified time (e.g., 15-30 minutes) at room temperature. c. Initiate the methyltransferase reaction by adding [3H]-SAM. d. Incubate the reaction for a defined period (e.g., 60 minutes) at a specific temperature (e.g., 30°C). e. Stop the reaction (e.g., by adding trichloroacetic acid). f. Transfer the reaction mixture to a filter plate to capture the radiolabeled histone substrate. g. Wash the filter plate to remove unincorporated [3H]-SAM. h. Add scintillation cocktail to the wells and measure the incorporated radioactivity using a scintillation counter.

-

Data Analysis: Calculate the percent inhibition of EZH2 activity for each concentration of EPZ011989 and determine the IC50 value by fitting the data to a dose-response curve. The Ki value is then determined using the Cheng-Prusoff equation.

Cellular H3K27 Methylation Assay (General Protocol)

Similar to the biochemical assay, a precise, detailed protocol for the cellular H3K27 methylation assay with EPZ011989 is typically found in supplementary information. The general workflow is as follows:

-

Cell Culture: Culture the desired cell line (e.g., WSU-DLCL2) under standard conditions.

-

Treatment: Seed the cells in multi-well plates and treat with a range of concentrations of EPZ011989 or DMSO for a specified duration (e.g., 4 days).

-

Histone Extraction or Cell Lysis:

-

For Western Blotting: Harvest the cells, lyse them, and extract nuclear proteins or histones.

-

For In-Cell Western/ELISA: Fix the cells directly in the wells.

-

-

Detection:

-

Western Blotting: Separate the extracted proteins by SDS-PAGE, transfer to a membrane, and probe with primary antibodies specific for H3K27me3 and total Histone H3 (as a loading control). Use appropriate secondary antibodies and a detection reagent to visualize the bands.

-

In-Cell Western/ELISA: Permeabilize the fixed cells and incubate with primary antibodies against H3K27me3 and a normalization protein (e.g., total Histone H3 or a nuclear stain). Add fluorescently labeled secondary antibodies and quantify the signal using an imaging system or plate reader.

-

-

Data Analysis: Quantify the H3K27me3 signal and normalize it to the loading control. Calculate the percent reduction in H3K27me3 for each EPZ011989 concentration and determine the IC50 value.

Cell Proliferation Assay (WSU-DLCL2)

-

Cell Plating: Plate exponentially growing WSU-DLCL2 cells in triplicate in 96-well plates.[3]

-

Compound Treatment: Add increasing concentrations of EPZ011989 to the wells.[3]

-

Incubation: Incubate the cells for up to 11 days.[3]

-

Viability Assessment: Determine the viable cell number every 3-4 days using the Guava Viacount assay, which uses a fluorescent dye to differentiate between viable and non-viable cells.[3]

-

Data Analysis: Plot the viable cell number against the concentration of EPZ011989 to determine the effect on cell proliferation and calculate metrics such as the lowest cytotoxic concentration (LCC).

In Vivo Xenograft Model (B-Cell Lymphoma)

-

Animal Model: Use immunodeficient mice, such as SCID mice.[3]

-

Tumor Implantation: Subcutaneously implant human B-cell lymphoma cells (e.g., KARPAS-422 or WSU-DLCL2) into the flanks of the mice.

-

Treatment: Once tumors reach a palpable size, randomize the mice into treatment and control groups. Administer EPZ011989 orally (p.o.) at doses of 250 and 500 mg/kg, twice daily (BID).[3] The vehicle control typically consists of 0.5% methylcellulose and 0.1% Tween-80.

-

Monitoring: Monitor tumor growth by measuring tumor volume with calipers at regular intervals. Also, monitor the body weight of the mice as an indicator of toxicity.

-

Pharmacodynamic Analysis: At the end of the study, or at specific time points, collect tumor and/or bone marrow samples to assess the levels of H3K27me3 by methods such as Western blotting or immunohistochemistry to confirm target engagement.[1]

-

Data Analysis: Compare the tumor growth rates between the treated and control groups to evaluate the anti-tumor efficacy of EPZ011989.

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for evaluating the efficacy of EPZ011989.

Caption: A representative experimental workflow for EPZ011989 evaluation.

Conclusion

This compound is a highly potent and selective inhibitor of EZH2 that demonstrates robust activity in both biochemical and cellular assays, as well as significant anti-tumor efficacy in preclinical models of B-cell lymphoma. Its mechanism of action, centered on the reduction of H3K27 trimethylation, leads to the reactivation of silenced tumor suppressor genes and subsequent inhibition of cancer cell proliferation. The data and protocols summarized in this guide provide a solid foundation for further research into the therapeutic applications of EZH2 inhibition and the continued development of next-generation epigenetic modulators.

References

EPZ011989 Hydrochloride: A Comprehensive Technical Guide on Target Specificity and Selectivity

For Researchers, Scientists, and Drug Development Professionals

Introduction

EPZ011989 hydrochloride is a potent, orally bioavailable small molecule inhibitor of the histone methyltransferase Enhancer of Zeste Homolog 2 (EZH2).[1][2] EZH2 is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), a key epigenetic regulator responsible for the methylation of histone H3 on lysine 27 (H3K27).[1] This post-translational modification leads to transcriptional repression and is implicated in the pathogenesis of various cancers, particularly B-cell lymphomas.[1][2] This technical guide provides an in-depth analysis of the target specificity and selectivity of EPZ011989, presenting key quantitative data, detailed experimental methodologies, and visual representations of the underlying biological pathways and experimental workflows.

Core Target and Mechanism of Action

EPZ011989 exerts its biological effects through the direct inhibition of EZH2, the catalytic core of the PRC2 complex. By binding to EZH2, EPZ011989 prevents the transfer of a methyl group from the cofactor S-adenosyl-L-methionine (SAM) to H3K27. This inhibition leads to a dose-dependent reduction in the levels of H3K27 di- and tri-methylation (H3K27me2 and H3K27me3), ultimately resulting in the de-repression of PRC2 target genes.

Quantitative Assessment of Potency and Selectivity

The potency and selectivity of EPZ011989 have been rigorously evaluated through a series of biochemical and cellular assays. The following tables summarize the key quantitative data.

Table 1: In Vitro Potency of EPZ011989 against EZH2

| Parameter | Wild-Type EZH2 | Mutant EZH2 (Y641F) | Assay Type | Reference |

| Ki (nM) | <2.5 | <2.5 | Biochemical Inhibition Assay | [3](--INVALID-LINK--) |

| IC50 (nM) | 4 | 2 | Biochemical Inhibition Assay | [3](--INVALID-LINK--) |

Table 2: Selectivity of EPZ011989 against Other Histone Methyltransferases (HMTs)

| HMT | Fold Selectivity vs. EZH2 (WT) | Assay Type | Reference |

| EZH1 | >50 | Biochemical Inhibition Assay | [3](--INVALID-LINK--) |

| SETD7 | >10,000 | Biochemical Inhibition Assay | [3](--INVALID-LINK--) |

| G9a | >10,000 | Biochemical Inhibition Assay | [3](--INVALID-LINK--) |

| SUV39H2 | >10,000 | Biochemical Inhibition Assay | [3](--INVALID-LINK--) |

| SETD2 | >10,000 | Biochemical Inhibition Assay | [3](--INVALID-LINK--) |

| PRMT1 | >10,000 | Biochemical Inhibition Assay | [3](--INVALID-LINK--) |

| CARM1 | >10,000 | Biochemical Inhibition Assay | [3](--INVALID-LINK--) |

| Note: A panel of over 20 HMTs was tested, with EPZ011989 demonstrating high selectivity across the panel. |

Table 3: Cellular Activity of EPZ011989

| Cell Line | EZH2 Status | IC50 (nM) for H3K27me3 Reduction | Assay Type | Reference |

| WSU-DLCL2 | Y641F Mutant | 19 | Cellular Immunoassay | [3](--INVALID-LINK--) |

| KARPAS-422 | Y641N Mutant | 9 | Cellular Immunoassay | [3](--INVALID-LINK--) |

| Pfeiffer | A677G Mutant | 17 | Cellular Immunoassay | [3](--INVALID-LINK--) |

Detailed Experimental Protocols

Biochemical Inhibition Assay for Ki and IC50 Determination

This assay quantifies the ability of EPZ011989 to inhibit the enzymatic activity of purified EZH2.

-

Enzyme and Substrate Preparation : Recombinant human PRC2 complex (containing EZH2, EED, SUZ12, RbAp48, and AEBP2) is used as the enzyme source. A biotinylated histone H3 (1-25) peptide serves as the substrate.

-

Reaction Mixture : The reaction is performed in a buffer containing 20 mM BICINE (pH 7.6), 0.5 mM DTT, 0.005% BSA, and 0.002% Tween-20.

-

Inhibitor Addition : EPZ011989 is serially diluted in DMSO and added to the reaction wells.

-

Reaction Initiation : The reaction is initiated by the addition of 3H-labeled S-adenosyl-L-methionine (SAM).

-

Incubation : The reaction is incubated for a defined period (e.g., 60 minutes) at room temperature.

-

Quenching : The reaction is stopped by the addition of excess unlabeled SAM.

-

Detection : The biotinylated peptide is captured on a streptavidin-coated plate. The incorporation of the radiolabeled methyl group is quantified using a scintillation counter.

-

Data Analysis : IC50 values are determined by fitting the data to a four-parameter logistic equation. Ki values are calculated using the Cheng-Prusoff equation.

Cellular Immunoassay for H3K27me3 Inhibition

This assay measures the ability of EPZ011989 to reduce the levels of H3K27 trimethylation within a cellular context.

-

Cell Culture : Human cancer cell lines (e.g., WSU-DLCL2) are cultured in appropriate media.

-

Compound Treatment : Cells are treated with various concentrations of EPZ011989 for a specified duration (e.g., 72 hours).

-

Cell Lysis : Cells are lysed to release nuclear proteins.

-

ELISA : An enzyme-linked immunosorbent assay (ELISA) is performed.

-

A primary antibody specific for H3K27me3 is used to capture the modified histone.

-

A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) is used for detection.

-

A colorimetric substrate is added, and the absorbance is measured.

-

-

Normalization : The H3K27me3 signal is normalized to the total histone H3 levels, determined in a parallel ELISA.

-

Data Analysis : IC50 values are calculated by plotting the normalized H3K27me3 levels against the inhibitor concentration.

Selectivity Profiling Workflow

A systematic approach is employed to determine the selectivity of EPZ011989 against a broad panel of related enzymes.

Conclusion

This compound is a highly potent and selective inhibitor of EZH2. The extensive biochemical and cellular characterization demonstrates its specificity for EZH2 over other histone methyltransferases, with robust activity in reducing H3K27 methylation in cancer cell lines harboring EZH2 mutations. The detailed methodologies provided herein offer a framework for the continued investigation and development of EZH2 inhibitors for therapeutic applications.

References

EPZ011989 Hydrochloride: A Potent and Selective EZH2 Inhibitor for Gene Silencing Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

EPZ011989 hydrochloride is a potent, orally bioavailable small molecule inhibitor of the histone methyltransferase Enhancer of Zeste Homolog 2 (EZH2). As the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), EZH2 plays a critical role in epigenetic regulation by catalyzing the trimethylation of histone H3 at lysine 27 (H3K27me3), a hallmark of transcriptionally silent chromatin. Dysregulation of EZH2 activity is implicated in the pathogenesis of various cancers, making it a compelling target for therapeutic intervention. This technical guide provides a comprehensive overview of the role of EPZ011989 in gene silencing, including its mechanism of action, quantitative biochemical and cellular activity, and detailed experimental protocols for its application in research settings.

Introduction to this compound and its Role in Gene Silencing

EPZ011989 is a highly selective and potent inhibitor of both wild-type and mutant forms of EZH2.[1][2] By inhibiting the methyltransferase activity of EZH2, EPZ011989 leads to a global reduction in H3K27me3 levels, which in turn reactivates the expression of silenced genes, including tumor suppressor genes.[3][4] This targeted epigenetic modulation makes EPZ011989 a valuable tool for studying the biological functions of EZH2 and for exploring its therapeutic potential in various diseases, particularly in cancers characterized by EZH2 mutations or overexpression, such as B cell lymphomas.[1][5]

Mechanism of Action

The primary mechanism of action of EPZ011989 is the competitive inhibition of the S-adenosylmethionine (SAM) binding site of EZH2. This prevents the transfer of a methyl group from SAM to the lysine 27 residue on histone H3. The reduction in H3K27me3 levels leads to a more open chromatin structure, allowing for the transcriptional machinery to access previously silenced genes.

dot

Quantitative Data Presentation

The following tables summarize the key quantitative data for EPZ011989, highlighting its potency, selectivity, and cellular activity.

Table 1: Biochemical Potency of EPZ011989

| Target | Assay Type | Ki (nM) | IC50 (nM) | Reference |

| Wild-type EZH2 | Cell-free assay | <3 | - | [2][3] |

| Mutant EZH2 (Y641F) | Cell-free assay | <3 | - | [3] |

| EZH2 | ELISA-based protein substrate methylation assay | - | 6 | [6] |

Table 2: Selectivity Profile of EPZ011989

| Methyltransferase | Selectivity Fold (over EZH2) | Reference |

| EZH1 | >15 | [1][2] |

| 20 Other HMTs | >3000 | [1][2] |

Table 3: Cellular Activity of EPZ011989

| Cell Line | Assay Type | IC50 (nM) | Lowest Cytotoxic Concentration (LCC) (nM) | Reference |

| WSU-DLCL2 (Y641F mutant) | Cellular H3K27 methylation reduction | 94 | 208 | [1][7] |

Table 4: In Vivo Pharmacokinetics and Pharmacodynamics of EPZ011989

| Animal Model | Dosing | Key Findings | Reference |

| SCID Mice | 250 and 500 mg/kg (oral, BID) | Robust tumor growth inhibition and reduction of H3K27 methylation in a human B cell lymphoma xenograft model. | [1][8] |

Experimental Protocols

This section provides detailed methodologies for key experiments to assess the activity of EPZ011989.

Cell Proliferation Assay (Guava Viacount Assay)

This protocol is used to determine the effect of EPZ011989 on the proliferation of cancer cell lines.

Materials:

-

Cancer cell line of interest (e.g., WSU-DLCL2)

-

Complete cell culture medium

-

This compound

-

96-well plates

-

Guava Viacount Reagent

-

Guava EasyCyte Flow Cytometer

Procedure:

-

Seed exponentially growing cells in triplicate in 96-well plates at an appropriate density.

-

Prepare a serial dilution of EPZ011989 in complete culture medium.

-

Treat the cells with increasing concentrations of EPZ011989 (e.g., 0-10 µM).[2]

-

Incubate the plates for up to 11 days.

-

At desired time points (e.g., every 3-4 days), determine the viable cell number using the Guava Viacount assay according to the manufacturer's instructions.

-

Analyze the data to determine the effect of EPZ011989 on cell proliferation.

Western Blot for H3K27me3 Levels

This protocol is used to measure the reduction in global H3K27me3 levels in cells treated with EPZ011989.

Materials:

-

Cells treated with EPZ011989

-

RIPA Lysis Buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

Nitrocellulose or PVDF membrane

-

Primary antibodies: anti-H3K27me3 and anti-total Histone H3 (as a loading control)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Lyse the treated and untreated control cells with RIPA buffer.

-

Determine the protein concentration of the lysates using the BCA assay.

-

Denature equal amounts of protein by boiling in SDS-PAGE sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate the membrane with the primary anti-H3K27me3 antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate.

-

Strip the membrane and re-probe with an anti-total Histone H3 antibody to ensure equal loading.

Chromatin Immunoprecipitation (ChIP) Assay

This protocol is used to investigate the changes in H3K27me3 occupancy at specific gene promoters following EPZ011989 treatment.

Materials:

-

Cells treated with EPZ011989

-

Formaldehyde (for cross-linking)

-

Glycine

-

Cell lysis and nuclear lysis buffers

-

Sonicator

-

Anti-H3K27me3 antibody

-

Protein A/G magnetic beads

-

Wash buffers

-

Elution buffer

-

Proteinase K

-

Reagents for DNA purification and qPCR

Procedure:

-

Cross-link proteins to DNA in treated and untreated cells with formaldehyde.

-

Quench the cross-linking reaction with glycine.

-

Lyse the cells and isolate the nuclei.

-

Sonically shear the chromatin to an average size of 200-1000 bp.

-

Immunoprecipitate the chromatin with an anti-H3K27me3 antibody overnight.

-

Capture the antibody-chromatin complexes with Protein A/G beads.

-

Wash the beads to remove non-specific binding.

-

Elute the chromatin from the beads.

-

Reverse the cross-links by heating with Proteinase K.

-

Purify the DNA.

-

Analyze the enrichment of specific gene promoters by quantitative PCR (qPCR).

dot

Conclusion

This compound is a powerful and specific chemical probe for investigating the role of EZH2 in gene silencing and cancer biology. Its well-characterized biochemical and cellular activities, combined with its oral bioavailability, make it an invaluable tool for both in vitro and in vivo studies. The experimental protocols provided in this guide offer a starting point for researchers to effectively utilize EPZ011989 in their investigations into the epigenetic regulation of gene expression.

dot

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. selleckchem.com [selleckchem.com]

- 4. In Vitro Histone Methyltransferase Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 5. EPZ011989, A Potent, Orally-Available EZH2 Inhibitor with Robust in Vivo Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Probe EPZ011989 | Chemical Probes Portal [chemicalprobes.org]

- 7. EPZ011989 | Histone Methyltransferase | TargetMol [targetmol.com]

- 8. medchemexpress.com [medchemexpress.com]

EPZ011989 Hydrochloride: A Technical Guide to its Discovery, Synthesis, and Preclinical Characterization

For Researchers, Scientists, and Drug Development Professionals

Abstract

EPZ011989 is a potent, selective, and orally bioavailable small molecule inhibitor of the histone methyltransferase Enhancer of Zeste Homolog 2 (EZH2). As a critical component of the Polycomb Repressive Complex 2 (PRC2), EZH2 plays a pivotal role in epigenetic regulation through the methylation of histone H3 on lysine 27 (H3K27), leading to transcriptional repression. Dysregulation of EZH2 activity is implicated in the pathogenesis of various malignancies, particularly B-cell lymphomas. This technical guide provides a comprehensive overview of the discovery, detailed synthesis, and preclinical characterization of EPZ011989 hydrochloride, a key tool compound for investigating the biological functions of EZH2 and exploring its therapeutic potential.

Discovery and Rationale

The discovery of EPZ011989 stemmed from structure-activity relationship (SAR) studies aimed at optimizing the pyridone-benzamide scaffold of earlier EZH2 inhibitors.[1] The primary objective was to develop a compound with improved potency, selectivity, and pharmacokinetic properties suitable for in vivo studies.[1] EPZ011989 emerged as a lead candidate that equipotently inhibits both wild-type and mutant forms of EZH2 with high selectivity over other histone methyltransferases.[2][3] Its development was driven by the need for a robust chemical probe to further explore the role of EZH2 in normal and disease biology.[1]

Mechanism of Action

EPZ011989 functions as a competitive inhibitor of EZH2, targeting the catalytic SET domain of the enzyme.[4] By occupying the binding site of the cofactor S-adenosyl-L-methionine (SAM), EPZ011989 prevents the transfer of a methyl group to its substrate, histone H3 at lysine 27.[4] This inhibition of EZH2's methyltransferase activity leads to a global reduction in H3K27 methylation, particularly the di- and tri-methylated forms (H3K27me2 and H3K27me3), which are associated with gene silencing.[2][3] The subsequent reactivation of silenced tumor suppressor genes is believed to be a key mechanism behind the anti-proliferative effects of EPZ011989 in cancer cells.

Chemical Synthesis of this compound

The synthesis of this compound is a multi-step process. The detailed experimental protocol is adapted from the supplementary information of Campbell et al., ACS Medicinal Chemistry Letters, 2015, 6, 491-495.

Experimental Protocol: Synthesis of this compound

-

Step 1: Synthesis of Intermediate 1 (3-amino-N-((4,6-dimethyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)-2-methyl-5-(3-morpholinoprop-1-yn-1-yl)benzamide)

-

To a solution of 3-((tert-butoxycarbonyl)amino)-5-iodo-2-methylbenzoic acid in DMF, add HATU and DIPEA, followed by (3-(aminomethyl)-4,6-dimethylpyridin-2(1H)-one).

-

Stir the reaction mixture at room temperature. After completion, perform an aqueous workup and purify the crude product by column chromatography to yield the Boc-protected intermediate.

-

Subject the Boc-protected intermediate to Sonogashira coupling with 4-(prop-2-yn-1-yl)morpholine in the presence of a palladium catalyst and copper(I) iodide.

-

Deprotect the Boc group using trifluoroacetic acid in dichloromethane to afford Intermediate 1.

-

-

Step 2: Synthesis of Intermediate 2 (tert-butyl (1r,4r)-4-(ethyl(2-methyl-3-(((4,6-dimethyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)carbamoyl)-5-(3-morpholinoprop-1-yn-1-yl)phenyl)amino)cyclohexyl(methyl)carbamate)

-

Combine Intermediate 1 with tert-butyl ((1r,4r)-4-oxocyclohexyl)(methyl)carbamate and sodium triacetoxyborohydride in dichloroethane.

-

Stir the reaction at room temperature. Upon completion, quench the reaction and extract the product. Purify by column chromatography to yield Intermediate 2.

-

-

Step 3: Synthesis of EPZ011989 (N-((4,6-dimethyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)-3-(ethyl((1r,4r)-4-(methylamino)cyclohexyl)amino)-2-methyl-5-(3-morpholinoprop-1-yn-1-yl)benzamide)

-

Treat Intermediate 2 with trifluoroacetic acid in dichloromethane to remove the Boc protecting group.

-

Neutralize the reaction mixture and purify the crude product to obtain EPZ011989 free base.

-

-

Step 4: Formation of this compound

-

Dissolve the purified EPZ011989 free base in a suitable solvent such as dichloromethane or methanol.

-

Add a solution of hydrogen chloride (e.g., 2M in diethyl ether) dropwise with stirring.

-

Collect the resulting precipitate by filtration, wash with a non-polar solvent (e.g., diethyl ether), and dry under vacuum to yield this compound as a solid.

-

Biological Activity and Data

The biological activity of EPZ011989 has been extensively characterized through a series of in vitro and in vivo studies.

Biochemical Activity

EPZ011989 is a highly potent inhibitor of both wild-type and mutant EZH2.[2][3]

| Parameter | Value | Enzyme | Assay Type | Reference |

| Ki | <3 nM | Wild-Type EZH2 | Cell-free | [3] |

| Ki | <3 nM | Y646F Mutant EZH2 | Cell-free | [3] |

| Selectivity | >15-fold vs EZH1 | EZH1 | Cell-free | [2][3] |

| Selectivity | >3000-fold vs 20 other HMTs | Various HMTs | Cell-free | [2][3] |

Cellular Activity

In cellular assays, EPZ011989 effectively reduces H3K27 methylation and inhibits the proliferation of EZH2-dependent cancer cell lines.[2][3]

| Parameter | Value | Cell Line | Assay Type | Reference |

| IC50 (H3K27me3 reduction) | <100 nM | WSU-DLCL2 (Y641F mutant) | ELISA | [2][3] |

| IC50 (H3K27me3 reduction) | 94 nM | WSU-DLCL2 | Cellular Assay | [1] |

| Lowest Cytotoxic Conc. (LCC) | 208 nM | WSU-DLCL2 | Cell Proliferation | [1][2] |

In Vivo Activity

EPZ011989 demonstrates significant anti-tumor activity in preclinical xenograft models of human B-cell lymphoma.[1][3]

| Animal Model | Dosage and Administration | Outcome | Reference |

| Mouse Xenograft (Human B-cell lymphoma) | 250 and 500 mg/kg, oral (p.o.) | Significant tumor growth inhibition | [1][3] |

| SCID Mice | 250 and 500 mg/kg, p.o. | Robust methyl mark inhibition and antitumor activity | [3] |

Experimental Protocols

EZH2 Biochemical Inhibition Assay (Ki Determination)

This protocol outlines a typical enzymatic assay to determine the inhibition constant (Ki) of EPZ011989 against EZH2.

-

Materials: Recombinant human PRC2 complex (containing EZH2), S-adenosyl-L-[methyl-³H]-methionine ([³H]-SAM), biotinylated histone H3 (1-25) peptide substrate, streptavidin-coated scintillation proximity assay (SPA) beads, assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 5 mM DTT, 0.01% Tween-20), this compound.

-

Procedure:

-

Prepare a serial dilution of this compound in the assay buffer.

-

In a microplate, combine the PRC2 complex, histone H3 peptide substrate, and the diluted EPZ011989 or vehicle control (DMSO).

-

Initiate the enzymatic reaction by adding [³H]-SAM.

-

Incubate the plate at 30°C for a defined period (e.g., 60 minutes).

-

Stop the reaction by adding an excess of cold, non-radiolabeled SAM.

-

Add streptavidin-coated SPA beads to the wells.

-

Incubate to allow the biotinylated peptide to bind to the beads.

-

Measure the radioactivity using a scintillation counter.

-

Calculate the percent inhibition for each concentration of EPZ011989 and determine the IC50 value.

-

Calculate the Ki value using the Cheng-Prusoff equation.

-

Cellular H3K27me3 Inhibition Assay (ELISA)

This protocol describes an enzyme-linked immunosorbent assay (ELISA) to measure the reduction of H3K27me3 levels in cells treated with EPZ011989.

-

Materials: WSU-DLCL2 cells, cell culture medium, this compound, cell lysis buffer, primary antibodies (anti-H3K27me3 and anti-total Histone H3), HRP-conjugated secondary antibody, TMB substrate, stop solution.

-

Procedure:

-

Seed WSU-DLCL2 cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with a serial dilution of this compound for a specified duration (e.g., 72 hours).

-

Lyse the cells and extract the histones.

-

Coat a high-binding ELISA plate with the histone extracts.

-

Block non-specific binding sites.

-

Incubate with the primary antibody against H3K27me3.

-

Wash the plate and incubate with the HRP-conjugated secondary antibody.

-

Add TMB substrate and incubate until color develops.

-

Stop the reaction with the stop solution.

-

Measure the absorbance at 450 nm.

-

Normalize the H3K27me3 signal to the total histone H3 signal (determined in a parallel assay).

-

Calculate the percent inhibition and determine the IC50 value.

-

Cell Proliferation Assay

This protocol details a method to assess the anti-proliferative effect of EPZ011989 on cancer cells.

-

Materials: WSU-DLCL2 cells, cell culture medium, this compound, a viability reagent (e.g., CellTiter-Glo®).

-

Procedure:

-

Seed WSU-DLCL2 cells in a 96-well plate.

-

Treat the cells with a serial dilution of this compound.

-

Incubate the plate for a desired period (e.g., 3-11 days).

-

Add the cell viability reagent to each well.

-

Incubate according to the manufacturer's instructions.

-

Measure the luminescence, which is proportional to the number of viable cells.

-

Calculate the percent inhibition of cell proliferation and determine the GI50 or LCC value.

-

Conclusion

This compound is a well-characterized, potent, and selective inhibitor of EZH2 with demonstrated in vitro and in vivo activity. Its oral bioavailability makes it a valuable tool for preclinical studies investigating the therapeutic potential of EZH2 inhibition in various cancer models. The detailed synthetic route and experimental protocols provided in this guide offer a comprehensive resource for researchers in the fields of epigenetics, oncology, and drug discovery. The continued exploration of EPZ011989 and similar EZH2 inhibitors holds significant promise for the development of novel epigenetic therapies.

References

EPZ011989 Hydrochloride: A Technical Guide for B-Cell Lymphoma Research

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of EPZ011989 hydrochloride, a potent and selective inhibitor of the histone methyltransferase EZH2, for its application in B-cell lymphoma research. This document details the mechanism of action, preclinical efficacy, and relevant experimental protocols to facilitate further investigation into its therapeutic potential.

Introduction

Enhancer of zeste homolog 2 (EZH2) is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2). It plays a critical role in epigenetic regulation by catalyzing the methylation of histone H3 on lysine 27 (H3K27), a mark associated with transcriptional repression.[1] In normal germinal center (GC) B-cells, EZH2 is transiently upregulated to silence genes involved in cell cycle checkpoints and differentiation, allowing for affinity maturation.[1][2] However, dysregulation of EZH2 activity, through overexpression or activating mutations (e.g., Y641, A677), is a frequent oncogenic driver in B-cell lymphomas, particularly the germinal center B-cell-like (GCB) subtype of diffuse large B-cell lymphoma (DLBCL) and follicular lymphoma (FL).[1][3] This aberrant EZH2 activity leads to the repression of tumor suppressor genes, promoting uncontrolled proliferation and blocking terminal differentiation.[2][3]

This compound is a potent, orally bioavailable small molecule inhibitor of EZH2. It has been developed as a crucial tool for investigating the biological functions of EZH2 and for preclinical assessment of EZH2 inhibition as a therapeutic strategy in B-cell lymphomas.[4][5]

Mechanism of Action

EPZ011989 is an S-adenosyl-methionine (SAM)-competitive inhibitor of EZH2. By binding to the catalytic SET domain of EZH2, it blocks the transfer of methyl groups to H3K27.[4] This leads to a global reduction in H3K27 trimethylation (H3K27me3), resulting in the de-repression of PRC2 target genes.[4] In B-cell lymphoma, this reactivation of tumor suppressor genes, such as CDKN1A, leads to cell cycle arrest and apoptosis, particularly in lymphoma cells harboring EZH2 activating mutations.[2][6]

Preclinical Data

Biochemical and Cellular Activity

EPZ011989 demonstrates potent and selective inhibition of both wild-type and mutant EZH2. Its in vitro activity has been characterized in various biochemical and cellular assays.

| Parameter | Value | Cell Line/Enzyme | Reference |

| Ki (inhibition constant) | <3 nM | Wild-type and mutant EZH2 | [4] |

| Cellular IC50 (H3K27me3 reduction) | <100 nM | WSU-DLCL2 (Y641F mutant) | [4] |

| Lowest Cytotoxic Concentration (LCC) | 208 nM | WSU-DLCL2 | [7] |

In Vivo Efficacy in a B-Cell Lymphoma Xenograft Model

The anti-tumor activity of EPZ011989 has been demonstrated in a mouse xenograft model using the human GCB-DLBCL cell line WSU-DLCL2, which harbors an activating EZH2 Y641F mutation.

| Animal Model | Cell Line | Treatment | Dosing Schedule | Outcome | Reference |

| SCID Mice | WSU-DLCL2 | EPZ011989 | 250 mg/kg and 500 mg/kg, oral gavage, twice daily for 21 days | Significant tumor growth inhibition and regression | [8] |

Experimental Protocols

In Vitro EZH2 Histone Methyltransferase (HMT) Assay

This protocol describes a general method for assessing the enzymatic activity of EZH2 and the inhibitory potential of compounds like EPZ011989 using an AlphaLISA-based assay.

Materials:

-

Recombinant PRC2 complex (EZH2/EED/SUZ12/RbAp48/AEBP2)

-

Biotinylated Histone H3 (21-44) peptide substrate

-

S-adenosyl-methionine (SAM)

-

This compound

-

Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM DTT, 0.01% Tween-20)

-

AlphaLISA anti-H3K27me3 Acceptor beads

-

Streptavidin-coated Donor beads

-

384-well white OptiPlate

Procedure:

-

Prepare serial dilutions of EPZ011989 in assay buffer.

-

In a 384-well plate, add the PRC2 complex.

-

Add the EPZ011989 dilutions or vehicle control to the wells.

-

Incubate for a defined period (e.g., 15 minutes) at room temperature to allow for compound binding to the enzyme.

-

Initiate the methyltransferase reaction by adding a mixture of the biotinylated H3 peptide substrate and SAM.

-

Incubate for a specified time (e.g., 60 minutes) at room temperature to allow for histone methylation.

-

Stop the reaction and detect the methylated product by adding a mixture of AlphaLISA Acceptor beads and Streptavidin-coated Donor beads.

-

Incubate in the dark for 60 minutes at room temperature.

-

Read the plate on an AlphaScreen-capable plate reader.

Cell Proliferation Assay

This protocol outlines a method to determine the effect of EPZ011989 on the proliferation of B-cell lymphoma cell lines.

Materials:

-

B-cell lymphoma cell lines (e.g., WSU-DLCL2)

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

This compound

-

96-well clear-bottom cell culture plates

-

Cell viability reagent (e.g., CellTiter-Glo®)

Procedure:

-

Seed B-cell lymphoma cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well).

-

Prepare serial dilutions of EPZ011989 in complete culture medium.

-

Add the compound dilutions or vehicle control to the wells.

-

Incubate the plate for a prolonged period (e.g., 7-11 days) to account for the cytostatic effects of EZH2 inhibition. Replenish the medium with the compound as needed.

-

At the end of the incubation period, allow the plate to equilibrate to room temperature.

-

Add the cell viability reagent to each well according to the manufacturer's instructions.

-

Measure luminescence using a plate reader to determine the relative number of viable cells.

In Vivo B-Cell Lymphoma Xenograft Model

This protocol provides a framework for establishing and utilizing a subcutaneous B-cell lymphoma xenograft model to evaluate the in vivo efficacy of EPZ011989.

Materials:

-

WSU-DLCL2 human B-cell lymphoma cell line

-

Severe Combined Immunodeficient (SCID) mice (female, 6-8 weeks old)

-

Matrigel

-

Phosphate-Buffered Saline (PBS) or Hank's Balanced Salt Solution (HBSS)

-

This compound

-

Vehicle for oral gavage (e.g., 0.5% methylcellulose and 0.1% Tween-80 in water)

Procedure:

-

Cell Preparation and Implantation:

-

Culture WSU-DLCL2 cells to the mid-logarithmic growth phase.

-

Harvest and resuspend the cells in a 1:1 mixture of cold PBS/HBSS and Matrigel to a final concentration of approximately 10 x 10^6 cells per 100 µL.

-

Subcutaneously inject 100 µL of the cell suspension into the right flank of each SCID mouse.

-

-

Tumor Growth Monitoring:

-

Monitor the mice for tumor formation.

-

Once tumors are palpable, measure their dimensions using calipers 2-3 times per week.

-

Calculate tumor volume using the formula: (Length x Width^2) / 2.

-

-

Treatment:

-

When tumors reach a predetermined average size (e.g., 150-200 mm³), randomize the mice into treatment and control groups.

-

Prepare the this compound formulation in the vehicle.

-

Administer EPZ011989 or vehicle to the respective groups via oral gavage at the desired dose and schedule (e.g., 250 mg/kg, twice daily).

-

-

Efficacy Evaluation:

-

Continue to monitor tumor volume and body weight throughout the study.

-

The primary endpoint is typically tumor growth inhibition.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic assessment of H3K27me3 levels by Western blot or ELISA).

-

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the EZH2 signaling pathway in B-cell lymphoma and a typical preclinical experimental workflow for evaluating an EZH2 inhibitor.

References

- 1. targetedonc.com [targetedonc.com]

- 2. EZH2: novel therapeutic target for human cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. EZH2-mediated epigenetic silencing in germinal center B cells contributes to proliferation and lymphomagenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Structure of the catalytic domain of EZH2 reveals conformational plasticity in cofactor and substrate binding sites and explains oncogenic mutations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Structure of the Catalytic Domain of EZH2 Reveals Conformational Plasticity in Cofactor and Substrate Binding Sites and Explains Oncogenic Mutations - PMC [pmc.ncbi.nlm.nih.gov]

- 6. EZH2 is required for germinal center formation and somatic EZH2 mutations promote lymphoid transformation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. pubs.acs.org [pubs.acs.org]

Preclinical Profile of EPZ011989 Hydrochloride: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

EPZ011989 hydrochloride is a potent, orally bioavailable small molecule inhibitor of the Enhancer of Zeste Homolog 2 (EZH2), a histone methyltransferase.[1] EZH2 is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), which plays a critical role in epigenetic regulation by catalyzing the methylation of histone H3 on lysine 27 (H3K27). Aberrant EZH2 activity is implicated in the pathogenesis of various cancers, making it a compelling target for therapeutic intervention. This technical guide provides a comprehensive overview of the preclinical studies of EPZ011989, detailing its mechanism of action, in vitro and in vivo efficacy, and the experimental protocols utilized in its evaluation.

Mechanism of Action and Signaling Pathway

EPZ011989 is a highly selective inhibitor of both wild-type and mutant forms of EZH2.[1] It competitively binds to the S-adenosylmethionine (SAM) binding pocket of EZH2, thereby preventing the transfer of methyl groups to its histone substrate, H3K27. The primary downstream effect of EZH2 inhibition is a global reduction in H3K27 trimethylation (H3K27me3), a hallmark of transcriptionally repressed chromatin. This leads to the reactivation of silenced tumor suppressor genes, ultimately inhibiting cancer cell proliferation and inducing apoptosis.

The signaling pathway influenced by EPZ011989 is centered on the epigenetic regulation of gene expression. EZH2 is a key component of the PRC2 complex, which is recruited to specific gene promoters to deposit the repressive H3K27me3 mark. This epigenetic modification leads to chromatin compaction and gene silencing. In many cancers, EZH2 is overexpressed or mutated, leading to the aberrant silencing of tumor suppressor genes that control cell cycle progression, differentiation, and apoptosis. By inhibiting EZH2, EPZ011989 effectively reverses this process, leading to the re-expression of these critical regulatory genes.

Furthermore, EZH2 has been shown to interact with and influence other key cancer signaling pathways, including the Wnt/β-catenin, PI3K/Akt, and MAPK pathways. Therefore, the therapeutic effects of EPZ011989 may extend beyond the direct reactivation of tumor suppressor genes to the broader modulation of oncogenic signaling networks.

Quantitative Data Presentation

The preclinical activity of EPZ011989 has been quantified through various in vitro and in vivo studies. The following tables summarize the key quantitative data.

Table 1: In Vitro Activity of EPZ011989

| Parameter | Cell Line | Value | Reference |

| Ki (EZH2, wild-type) | - | <3 nM | [1] |

| Ki (EZH2, Y646F mutant) | - | <3 nM | [1] |

| IC50 (H3K27 methylation) | WSU-DLCL2 | 9.0 nM | |

| IC50 (Cell Proliferation) | WSU-DLCL2 | 18 nM | |

| IC50 (Cell Proliferation) | KARPAS-422 | 4 nM |

Table 2: In Vivo Antitumor Efficacy of EPZ011989 in Xenograft Models

| Cancer Model | Cell Line | Animal Model | Dosing Regimen | Tumor Growth Inhibition (%) | Reference |

| Diffuse Large B-cell Lymphoma | KARPAS-422 | SCID Mice | 250 mg/kg, oral, BID | Significant | [1] |

| Diffuse Large B-cell Lymphoma | KARPAS-422 | SCID Mice | 500 mg/kg, oral, BID | Significant | [1] |

| Malignant Rhabdoid Tumor | Various | Xenograft | Not specified | Moderate |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of preclinical findings. The following sections provide outlines of the key experimental protocols used in the evaluation of EPZ011989.

Cell Viability Assay

This protocol is adapted for assessing the anti-proliferative effects of EPZ011989 on cancer cell lines such as WSU-DLCL2.

-

Cell Seeding: Plate cells in a 96-well microplate at a density of 5,000-10,000 cells per well in 100 µL of appropriate growth medium.

-

Compound Treatment: After 24 hours, treat the cells with a serial dilution of this compound (e.g., 0.1 nM to 10 µM) or vehicle control (e.g., DMSO).

-

Incubation: Incubate the plates for 72 to 96 hours at 37°C in a humidified atmosphere with 5% CO2.

-

Viability Assessment: Add 10 µL of a viability reagent (e.g., MTT, MTS, or resazurin) to each well and incubate for 1-4 hours.

-

Data Acquisition: Measure the absorbance or fluorescence using a microplate reader at the appropriate wavelength.

-

Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) by plotting the percentage of cell viability against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve.

Western Blotting for H3K27me3

This protocol is used to determine the effect of EPZ011989 on the levels of H3K27 trimethylation.

-

Cell Lysis: Treat cancer cells with EPZ011989 for a specified time, then lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Separate 20-30 µg of protein from each sample on a 4-20% Tris-glycine polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific for H3K27me3 (e.g., rabbit anti-H3K27me3) and a loading control (e.g., total Histone H3).

-

Washing: Wash the membrane three times with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Densitometry: Quantify the band intensities using image analysis software and normalize the H3K27me3 signal to the loading control.

In Vivo Xenograft Model

This protocol describes the evaluation of the antitumor activity of EPZ011989 in a mouse xenograft model.

-

Cell Implantation: Subcutaneously implant 5-10 million KARPAS-422 cells, resuspended in a mixture of media and Matrigel, into the flank of 6-8 week old female SCID mice.[1]

-

Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Randomization and Treatment: Randomize the mice into treatment and control groups. Administer this compound orally via gavage at the desired doses (e.g., 250 or 500 mg/kg, twice daily) or vehicle control.[1]

-

Tumor Measurement: Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume using the formula: (Length x Width²) / 2.

-

Monitoring: Monitor the body weight and overall health of the mice throughout the study.

-

Study Termination: Euthanize the mice when the tumors reach a predetermined size or at the end of the study period.

-

Data Analysis: Compare the tumor growth rates and final tumor volumes between the treated and control groups to determine the antitumor efficacy.

Conclusion

The preclinical data for this compound strongly support its development as a targeted therapy for cancers with EZH2 dysregulation. Its potent and selective inhibition of EZH2, leading to the reduction of H3K27me3 and subsequent antitumor activity in both in vitro and in vivo models, provides a solid foundation for its clinical investigation. The experimental protocols and quantitative data presented in this guide offer a valuable resource for researchers in the field of oncology and drug development.

References

EPZ011989 Hydrochloride: A Comprehensive Technical Guide to a Potent and Selective EZH2 Chemical Probe

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of EPZ011989 hydrochloride, a potent and selective small molecule inhibitor of the histone methyltransferase EZH2 (Enhancer of Zeste Homolog 2). This document details its mechanism of action, biochemical and cellular activity, selectivity profile, and pharmacokinetic properties. Furthermore, it offers detailed experimental protocols for key assays and visual representations of associated signaling pathways and experimental workflows to support researchers in utilizing this chemical probe for advancing cancer biology and drug discovery.

Introduction: EZH2 as a Therapeutic Target

Enhancer of Zeste Homolog 2 (EZH2) is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), a key epigenetic regulator.[1] PRC2, and specifically EZH2, catalyzes the trimethylation of histone H3 on lysine 27 (H3K27me3), a mark associated with transcriptional repression.[1][2] Dysregulation of EZH2 activity, often through overexpression or activating mutations, is implicated in the pathogenesis of various cancers, including B-cell lymphomas and certain solid tumors.[2][3] By silencing tumor suppressor genes, EZH2 promotes cancer cell proliferation, survival, and metastasis, making it a compelling target for therapeutic intervention.[2][4] EPZ011989 has emerged as a valuable chemical probe for studying the biological functions of EZH2 and for exploring its therapeutic potential.[5][6]

This compound: A Profile

EPZ011989 is an orally bioavailable small molecule that potently and selectively inhibits EZH2.[5][7] It was developed as a tool compound to facilitate the exploration of EZH2's role in normal physiology and disease.[5]

Mechanism of Action

EPZ011989 functions as a S-adenosyl-L-methionine (SAM)-competitive inhibitor of EZH2.[1] By competing with the methyl donor SAM, it prevents the transfer of a methyl group to histone H3 at lysine 27, thereby inhibiting the formation of the repressive H3K27me3 mark. This leads to the reactivation of silenced tumor suppressor genes, ultimately inhibiting cancer cell growth and proliferation.[1]

Quantitative Data Summary

The following tables summarize the key quantitative data for EPZ011989, providing a clear comparison of its biochemical and cellular activities, as well as its pharmacokinetic properties.

Table 1: Biochemical and Cellular Activity of EPZ011989

| Parameter | Value | Cell Line/Assay Condition | Reference(s) |

| Biochemical Activity | |||

| EZH2 (Wild-Type) Ki | <3 nM | Cell-free assay | [5][8][9][10][11] |

| EZH2 (Y646F Mutant) Ki | <3 nM | Cell-free assay | [5][10] |

| EZH1 Ki | 103 nM | Cell-free assay | [9][10] |

| EZH2 IC50 | 6 nM | ELISA-based protein substrate methylation assay | [11] |

| Cellular Activity | |||

| Cellular H3K27me3 IC50 | 94 ± 48 nM | WSU-DLCL2 (Y641F mutant) | [5][8] |

| Proliferation (LCC) | 208 ± 75 nM | WSU-DLCL2 (11-day assay) | [5][8] |

| Proliferation IC50 | 385 nM | WSU-DLCL2 | [8] |

Table 2: Selectivity Profile of EPZ011989

| Target | Selectivity Fold (vs. EZH2) | Reference(s) |

| EZH1 | >15-fold | [5][9][11] |

| Other Histone Methyltransferases (20 tested) | >3000-fold | [5][9][11] |

Table 3: Pharmacokinetic Properties of EPZ011989

| Species | Parameter | Value | Dosing | Reference(s) |

| Human | Scaled Microsomal Clearance | 6 ± 0.5 mL/min/kg | In vitro | [5] |

| Plasma Protein Binding (% unbound) | 97 ± 3% | In vitro | [5] | |

| Predicted Efficacious Plasma Exposure | 130 ng/mL | In silico | [5] | |

| Rat | Scaled Microsomal Clearance | <10 mL/min/kg | In vitro | [5] |

| Plasma Protein Binding (% unbound) | 91 ± 6% | In vitro | [5] | |

| Predicted Efficacious Plasma Exposure | 135 ng/mL | In silico | [5] | |

| Mouse | Scaled Microsomal Clearance | <10 mL/min/kg | In vitro | [5] |

| Plasma Protein Binding (% unbound) | 80 ± 11% | In vitro | [5] | |

| Predicted Efficacious Plasma Exposure | 158 ng/mL | In silico | [5] | |

| In Vivo Efficacy | Significant tumor regression | 250 and 500 mg/kg, BID, p.o. | [5] |

Experimental Protocols

This section provides detailed methodologies for key experiments involving EPZ011989.

EZH2 Enzyme Inhibition Assay (Biochemical)

This protocol is for determining the in vitro potency of EPZ011989 against the EZH2 enzyme.

-

Reagents and Materials:

-

Recombinant human PRC2 complex (containing EZH2, EED, SUZ12, RbAp46/48, and AEBP2).

-

Biotinylated histone H3 (1-21) peptide substrate.

-

S-adenosyl-L-methionine (SAM).

-

This compound dissolved in DMSO.

-

Assay buffer (e.g., 20 mM BICINE, pH 7.6, 0.005% BSA, 0.002% Tween-20, 1 mM DTT).

-

Detection reagents (e.g., AlphaLISA toolbox reagents).

-

384-well microplates.

-

-

Procedure:

-

Prepare a serial dilution of EPZ011989 in DMSO.

-

Add 2.5 µL of the compound dilution to the wells of a 384-well plate.

-

Add 5 µL of the PRC2 enzyme solution to each well.

-

Add 2.5 µL of the histone H3 peptide substrate and SAM mixture to initiate the reaction.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Stop the reaction by adding a detection reagent mixture.

-

Incubate for a further period for signal development.

-

Read the plate on a suitable plate reader.

-

Calculate IC50 values using a non-linear regression analysis.

-

Cellular H3K27 Methylation ELISA

This protocol measures the ability of EPZ011989 to inhibit H3K27 trimethylation in a cellular context.

-

Reagents and Materials:

-

WSU-DLCL2 cells (or other relevant cell line).

-

Cell culture medium (e.g., RPMI-1640 with 10% FBS).

-

This compound dissolved in DMSO.

-

Histone extraction buffer.

-

Primary antibodies: anti-H3K27me3 and anti-total Histone H3.

-

HRP-conjugated secondary antibody.

-

TMB substrate.

-

Stop solution (e.g., 1 M H2SO4).

-

96-well ELISA plates.

-

-

Procedure:

-

Seed WSU-DLCL2 cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with a serial dilution of EPZ011989 for a specified duration (e.g., 72 hours).

-

Lyse the cells and extract histones according to a standard protocol.

-

Coat a 96-well ELISA plate with the extracted histones overnight at 4°C.

-

Wash the plate and block with a suitable blocking buffer.

-

Incubate with the primary antibody (anti-H3K27me3 or anti-total H3) for 1-2 hours at room temperature.

-

Wash and incubate with the HRP-conjugated secondary antibody.

-

Wash and add TMB substrate.

-

Stop the reaction with the stop solution and read the absorbance at 450 nm.

-

Normalize the H3K27me3 signal to the total H3 signal and calculate the IC50 value.

-

WSU-DLCL2 Cell Proliferation Assay

This protocol assesses the anti-proliferative effect of EPZ011989 on EZH2-mutant lymphoma cells.

-

Reagents and Materials:

-

WSU-DLCL2 cells.

-

Cell culture medium (RPMI-1640 with 10% FBS).

-

This compound dissolved in DMSO.

-

Cell viability reagent (e.g., CellTiter-Glo®).

-

96-well opaque-walled plates.

-

-

Procedure:

-

Seed WSU-DLCL2 cells in a 96-well plate at a low density.

-

Treat the cells with a serial dilution of EPZ011989.

-

Incubate the cells for an extended period (e.g., 11 days), changing the medium with fresh compound every 3-4 days.[5]

-

At the end of the incubation period, add the cell viability reagent to each well.

-

Measure luminescence using a plate reader.

-

Calculate the Lowest Cytotoxic Concentration (LCC) or IC50 value from the dose-response curve.[5]

-

In Vivo Mouse Xenograft Study

This protocol outlines a general procedure for evaluating the in vivo efficacy of EPZ011989.

-

Reagents and Materials:

-

Immunocompromised mice (e.g., SCID or NOD/SCID).

-

WSU-DLCL2 or other suitable cancer cells.

-

Matrigel (optional).

-

This compound.

-

Vehicle formulation (e.g., 0.5% methylcellulose with 0.1% Tween-80 in water).[5]

-

Calipers for tumor measurement.

-

-

Procedure:

-

Subcutaneously implant cancer cells (e.g., 5-10 x 106 cells in PBS, with or without Matrigel) into the flank of each mouse.

-

Allow tumors to grow to a palpable size (e.g., 100-200 mm3).

-

Randomize mice into treatment and vehicle control groups.

-

Administer EPZ011989 orally (p.o.) at the desired dose and schedule (e.g., 250 or 500 mg/kg, twice daily).[5]

-

Measure tumor volume with calipers regularly (e.g., 2-3 times per week).

-

Monitor animal body weight and overall health.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamics).

-

Visualizations: Signaling Pathways and Workflows

The following diagrams, created using the DOT language, illustrate key concepts related to EZH2 and EPZ011989.

References

- 1. Epigenetic regulation of signaling pathways in cancer: role of the histone methyltransferase EZH2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Probe EPZ011989 | Chemical Probes Portal [chemicalprobes.org]

- 3. A novel intraperitoneal metastatic xenograft mouse model for survival outcome assessment of esophageal adenocarcinoma | PLOS One [journals.plos.org]

- 4. oncotarget.com [oncotarget.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Synergistic Anti-Tumor Activity of EZH2 Inhibitors and Glucocorticoid Receptor Agonists in Models of Germinal Center Non-Hodgkin Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]

- 7. EZH2 is downstream of the pRB-E2F pathway, essential for proliferation and amplified in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. aacrjournals.org [aacrjournals.org]

- 10. Selective inhibition of Ezh2 by a small molecule inhibitor blocks tumor cells proliferation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. medchemexpress.com [medchemexpress.com]

EPZ011989 Hydrochloride: A Technical Guide to a Novel EZH2 Inhibitor for Hematological Malignancies

For Researchers, Scientists, and Drug Development Professionals

Abstract

Enhancer of Zeste Homolog 2 (EZH2), the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), has emerged as a critical therapeutic target in various cancers, including a range of hematological malignancies.[1][2] As a histone methyltransferase, EZH2 is responsible for the trimethylation of histone H3 on lysine 27 (H3K27me3), an epigenetic modification that leads to the silencing of target genes.[3] Dysregulation of EZH2, through overexpression or gain-of-function mutations, is a key driver in the pathogenesis of lymphomas and other blood cancers by promoting aberrant gene silencing, blocking cellular differentiation, and enhancing proliferation.[2][4] EPZ011989 is a potent, selective, and orally bioavailable small-molecule inhibitor of EZH2.[5][6] This technical guide provides a comprehensive overview of EPZ011989, detailing its mechanism of action, summarizing key preclinical data, and outlining relevant experimental protocols for its evaluation in hematological malignancy models.

Introduction: The Role of EZH2 in Hematological Malignancies

EZH2 is a central player in epigenetic regulation, controlling gene expression programs that are vital for normal hematopoietic stem cell self-renewal and differentiation.[1][2] The PRC2 complex, with EZH2 as its enzymatic core, deposits the H3K27me3 mark on chromatin, which serves as a docking site for other repressive complexes, leading to chromatin compaction and transcriptional silencing.[3]

In the context of hematological cancers, the role of EZH2 is complex and context-dependent.

-

Oncogenic Function: In many B-cell lymphomas, such as germinal center B-cell diffuse large B-cell lymphoma (GCB-DLBCL) and follicular lymphoma (FL), EZH2 is frequently overexpressed or harbors recurrent, heterozygous gain-of-function mutations (e.g., Y641, A677).[4] These alterations lead to hyper-trimethylation of H3K27, causing the inappropriate silencing of tumor suppressor genes that regulate cell cycle and differentiation, thereby driving lymphomagenesis.[4][5]

-

Tumor Suppressor Function: Conversely, in myeloid malignancies like myelodysplastic syndromes (MDS), inactivating or loss-of-function mutations in EZH2 have been identified.[2][4] This highlights the dual role of EZH2, where its function as either an oncogene or a tumor suppressor depends on the specific cellular and disease context.[2][3]

The oncogenic addiction of certain lymphomas to EZH2 activity makes it a highly attractive target for therapeutic intervention.[1]

EPZ011989 Hydrochloride: A Potent and Selective EZH2 Inhibitor

EPZ011989 is a second-generation EZH2 inhibitor designed for high potency, selectivity, and oral bioavailability, making it a valuable chemical probe for in vivo studies.[5][6] It acts as a competitive inhibitor, targeting the catalytic center of both wild-type and mutant forms of EZH2.[7] Its development has been crucial for exploring the therapeutic potential of EZH2 inhibition in various cancer models.[5]

Mechanism of Action

EPZ011989 exerts its anti-tumor effects by reversing the oncogenic epigenetic state induced by aberrant EZH2 activity. The process involves several key steps:

-

Direct EZH2 Inhibition: EPZ011989 enters the cell and binds to the S-adenosylmethionine (SAM) binding pocket of the EZH2 SET domain, preventing the transfer of a methyl group to its histone H3 substrate.

-

Reduction of H3K27me3: This direct inhibition leads to a global decrease in the levels of H3K27me3 on chromatin.

-

Reactivation of Silenced Genes: The removal of the repressive H3K27me3 mark allows for the transcriptional reactivation of previously silenced tumor suppressor genes.

-

Anti-Tumor Phenotype: The re-expression of these critical genes leads to the induction of cell cycle arrest, differentiation, and/or apoptosis in EZH2-dependent cancer cells.[8]

Preclinical Data in Hematological Malignancies

EPZ011989 has demonstrated robust activity in preclinical models of hematological cancers, particularly those harboring EZH2 mutations.

Table 1: In Vitro Activity of EPZ011989

| Parameter | Cell Line / Target | Value | Reference |

| Enzymatic Inhibition (Ki) | EZH2 (Wild-Type & Mutant) | < 3 nM | [7] |

| Cellular H3K27me3 Inhibition (IC50) | Lymphoma Cells | 94 nM | [7] |

| Anti-Proliferation (LCC)* | WSU-DLCL2 (Lymphoma) | 208 nM | [7] |